molecular formula C28H46O2 B169176 1,4-Bis(10-undecenyloxy)benzene CAS No. 138551-10-7

1,4-Bis(10-undecenyloxy)benzene

Cat. No.: B169176
CAS No.: 138551-10-7
M. Wt: 414.7 g/mol
InChI Key: WCFSIYFISCSTNX-UHFFFAOYSA-N
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Description

Overview of Phenylene-based Ethers in Polymer and Materials Science

Phenylene-based ethers are a significant class of structural motifs found in high-performance polymers. The inclusion of a phenylene ether unit in a polymer backbone imparts a combination of desirable properties, including thermal stability, chemical resistance, and mechanical strength.

A prime example is Poly(phenylene ether) (PPE), an engineering thermoplastic known for its stiff backbone, absence of hydrolysable bonds, and highly aromatic structure. mdpi.com These features result in a polymer with exceptional hydrolytic stability, a high glass transition temperature (Tg), low density, and favorable dielectric properties. mdpi.comrsc.org PPE is frequently used in blends and alloys to improve the performance characteristics of other thermoplastics, such as enhancing toughness and thermal performance while reducing moisture absorption. mdpi.comresearchgate.net

In more advanced applications, phenylene ethers are used to create telechelic macromonomers—oligomers with reactive functional groups at each end. mdpi.comresearchgate.net These macromonomers serve as building blocks for complex polymer architectures like amphiphilic block copolymers, where the hydrophobic PPE segment provides toughness and thermal stability, while a hydrophilic segment can improve interfacial adhesion. mdpi.comresearchgate.net The ability to create polymers with precisely defined segments allows for the tailoring of material properties for specialized applications, from dielectric materials to advanced composites. mdpi.com

Significance of Alkenyl Termini for Chemical Reactivity and Polymerization

The terminal alkenyl groups (C=C double bonds) on molecules like 1,4-bis(10-undecenyloxy)benzene are key to their chemical versatility, serving as reactive sites for a variety of polymerization reactions. These reactions enable the transformation of small monomers into high-molecular-weight polymers with controlled structures.

One of the most prominent polymerization methods utilizing such α,ω-dienes is Acyclic Diene Metathesis (ADMET) . ADMET is a step-growth condensation polymerization that proceeds via olefin metathesis, typically catalyzed by ruthenium-based complexes like Grubbs or Hoveyda-Grubbs catalysts. rsc.orgnih.govmdpi.com In this process, the terminal double bonds of the diene monomers react to form a longer polymer chain, with the concurrent release of a small volatile molecule, usually ethylene (B1197577). nih.govmdpi.commdpi.com This method is particularly effective for synthesizing high-molecular-weight aliphatic polyesters and other specialty polymers under controlled conditions. mdpi.commdpi.com

Another related technique is Ring-Opening Metathesis Polymerization (ROMP) , which polymerizes strained cyclic alkenes. bu.edu.egwikipedia.orgwikipedia.org While distinct from ADMET, the underlying olefin metathesis chemistry is similar, highlighting the importance of organometallic catalysts in activating alkenyl groups for polymer synthesis. wikipedia.org

Furthermore, the terminal double bonds are susceptible to hydrosilylation reactions , where a silicon-hydride (Si-H) bond adds across the C=C bond. This reaction is fundamental in creating cross-linked networks, particularly in the formation of silicone-based materials and liquid crystal elastomers, where a polymethylhydrosiloxane (B1170920) backbone can be cross-linked using a diene like this compound. researchgate.net The alkenyl termini can also participate in certain types of radical polymerizations , further expanding the range of accessible polymer structures. researchgate.net

Table 2: Polymerization Reactions Involving Alkenyl Termini

Polymerization TypeDescriptionTypical Use Case
Acyclic Diene Metathesis (ADMET)Step-growth polymerization of α,ω-dienes with the release of ethylene, catalyzed by Ru-based complexes. nih.govmdpi.comSynthesis of unsaturated polyesters, polyolefins, and specialty polymers. mdpi.com
HydrosilylationAddition of a Si-H bond across the C=C double bond, often catalyzed by platinum. researchgate.netCuring of silicones, creation of cross-linked elastomers and networks. researchgate.net
Radical PolymerizationChain-growth polymerization initiated by free radicals. researchgate.netSynthesis of a wide variety of vinyl polymers. researchgate.net
Thiol-ene "Click" ChemistryRadical-mediated addition of a thiol across the double bond. nih.govPolymer functionalization and synthesis of dendrimers and networks. nih.gov

Current Research Trajectories and Key Scientific Domains Involving this compound

The unique molecular architecture of this compound makes it a valuable component in several advanced materials research areas. Its primary applications leverage its bifunctional nature as a cross-linker or a monomer for constructing larger, well-defined structures.

Liquid Crystals: A significant area of research for this compound is in the field of liquid crystals (LCs). It is used as a cross-linking agent in the synthesis of liquid crystal elastomers (LCEs). researchgate.net In this context, its long, flexible aliphatic chains are incorporated into a polymer network, such as one based on poly(methylhydrosiloxane) (B7799882), connecting mesogenic units. researchgate.net The rigid phenylene core and flexible chains help to establish and maintain the ordered, yet responsive, structure characteristic of elastomers. Research has also explored its use in the synthesis of non-symmetrical, banana-shaped liquid crystals and other bifunctional liquid-crystalline monomers, where the terminal alkene groups provide sites for polymerization or further functionalization. acs.orgresearchgate.net

Specialty Polymers and Dendrimers: In polymer synthesis, this compound serves as an ideal α,ω-diene monomer for ADMET polymerization. nih.gov This allows for its incorporation into novel polymer backbones, such as those containing triptycene (B166850) units, to create materials with high thermal stability and specific molecular architectures. nih.gov The terminal alkene groups are also suitable for post-polymerization modification.

The structure of this compound, with a central core and two reactive arms, makes it an excellent building block for creating hyperbranched polymers and dendrimers. nih.govacs.org Dendrimers are highly branched, monodisperse macromolecules with a vast number of terminal groups. nih.gov The two alkenyl termini of this compound can be reacted, for example, via thiol-ene "click" chemistry or hydrosilylation, to build up successive generations of a dendrimer, leading to complex, nano-sized materials for applications in catalysis, drug delivery, or as rheology modifiers. nih.govmdpi.com

Properties

IUPAC Name

1,4-bis(undec-10-enoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H46O2/c1-3-5-7-9-11-13-15-17-19-25-29-27-21-23-28(24-22-27)30-26-20-18-16-14-12-10-8-6-4-2/h3-4,21-24H,1-2,5-20,25-26H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCFSIYFISCSTNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCCCCCCOC1=CC=C(C=C1)OCCCCCCCCCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H46O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20629297
Record name 1,4-Bis[(undec-10-en-1-yl)oxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20629297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138551-10-7
Record name 1,4-Bis[(undec-10-en-1-yl)oxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20629297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1,4 Bis 10 Undecenyloxy Benzene

Established Synthetic Pathways

The synthesis of 1,4-Bis(10-undecenyloxy)benzene is primarily achieved through two well-documented methods. These pathways leverage common organic reactions, tailored to construct the target molecule efficiently.

Williamson Ether Synthesis Approach with Hydroquinone (B1673460) and 11-Bromo-1-undecene (B109033)

The most direct route for synthesizing this compound is the Williamson ether synthesis. This classic method involves the reaction of a phenoxide with an alkyl halide. In this specific application, hydroquinone is reacted with two equivalents of 11-bromo-1-undecene. lookchem.comthermofisher.combldpharm.comchemos.desimsonpharma.com

The reaction proceeds by first deprotonating the two hydroxyl groups of hydroquinone with a suitable base, such as potassium carbonate, to form the hydroquinone dianion. This dianion then acts as a nucleophile, attacking the electrophilic carbon atom of 11-bromo-1-undecene that is bonded to the bromine atom. This results in a nucleophilic substitution (SN2) reaction, displacing the bromide ion and forming the two ether linkages. This one-pot synthesis is efficient for creating the desired diether. lookchem.com

Multi-step Reaction Sequences Involving 10-Undecen-1-ol (B85765)

An alternative pathway to this compound begins with 10-undecen-1-ol. lookchem.com Since the hydroxyl group of an alcohol is a poor leaving group, a direct reaction with hydroquinone is not feasible. Therefore, the alcohol must first be converted into a derivative with a good leaving group.

A common strategy involves converting 10-undecen-1-ol into an alkyl tosylate (10-undecen-1-yl-p-toluenesulfonate) by reacting it with p-toluenesulfonyl chloride in the presence of a base like pyridine. tue.nl The resulting tosylate is an excellent substrate for nucleophilic substitution. This intermediate can then be reacted with hydroquinone under basic conditions, similar to the Williamson ether synthesis described above, to yield this compound. tue.nl This multi-step approach provides an alternative when the corresponding alkyl halide is less readily available or desired. lookchem.com

Reaction Conditions and Optimization Strategies for High Yields

The efficiency of the synthesis of this compound is highly dependent on the reaction conditions. Optimization of parameters such as the choice of base, solvent, temperature, and reaction time is crucial for maximizing the yield and purity of the final product.

For the Williamson ether synthesis using hydroquinone and 11-bromo-1-undecene, a specific set of conditions has been reported to provide a high yield of 82%. lookchem.com This optimized procedure involves using potassium carbonate as the base and acetonitrile (B52724) as the solvent. The reaction mixture is heated for 24 hours to ensure completion. lookchem.com The choice of acetonitrile as a polar aprotic solvent is advantageous as it effectively dissolves the reactants and facilitates the SN2 reaction mechanism without interfering with the nucleophile.

Alternative conditions have also been explored, such as using sodium hydroxide (B78521) as the base and ethanol (B145695) as the solvent, often under reflux. tue.nl Comparing these strategies allows for procedural adjustments based on the availability of reagents and desired reaction scale. The selection of a stronger base like sodium hydroxide may accelerate the reaction but could also increase the risk of side reactions. The temperature is a critical factor; sufficient heat is required to overcome the activation energy of the reaction, but excessive temperatures can lead to decomposition or unwanted byproducts.

ParameterCondition 1Condition 2
Alkylating Agent 11-Bromo-1-undecene10-Undecen-1-yl-p-toluenesulfonate
Base Potassium Carbonate lookchem.comSodium Hydroxide tue.nl
Solvent Acetonitrile lookchem.comEthanol tue.nl
Temperature Heating lookchem.comReflux tue.nl
Duration 24 hours lookchem.com24 hours tue.nl
Reported Yield 82% lookchem.comNot specified for target compound

This table presents different conditions reported for Williamson ether synthesis type reactions relevant to producing the target compound.

Identification of Key Precursor Compounds

The synthesis of this compound relies on a few key starting materials. The proper identification and purity of these precursors are fundamental to the success of the synthesis.

The primary precursors are:

Hydroquinone: This aromatic diol serves as the central benzene (B151609) ring scaffold of the target molecule.

11-Bromo-1-undecene: This is the alkylating agent in the most direct Williamson ether synthesis pathway. It provides the two 10-undecenyl chains. It is also referred to as 1-undecen-11-ylbromide. lookchem.com

10-Undecen-1-ol: This alcohol is the starting material for the multi-step synthesis, requiring activation before it can be used to alkylate hydroquinone. lookchem.com

Compound NameCAS NumberMolecular FormulaRole
Hydroquinone123-31-9C₆H₆O₂Aromatic core lookchem.com
11-Bromo-1-undecene7766-50-9C₁₁H₂₁BrAlkylating agent lookchem.comthermofisher.com
10-Undecen-1-ol112-43-6C₁₁H₂₂OPrecursor for multi-step synthesis lookchem.com

Advanced Spectroscopic and Structural Elucidation Techniques for 1,4 Bis 10 Undecenyloxy Benzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 1,4-bis(10-undecenyloxy)benzene, both ¹H and ¹³C NMR are employed to confirm its molecular structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy of this compound reveals characteristic signals corresponding to the different types of protons present in the molecule. The aromatic protons of the benzene (B151609) ring typically appear as a singlet, confirming the symmetrical substitution. The protons of the undecenyloxy chains exhibit distinct chemical shifts depending on their proximity to the oxygen atom and the terminal double bond. For instance, the methylene (B1212753) protons adjacent to the ether oxygen (Ar-O-CH₂-) are deshielded and appear at a specific downfield region, while the terminal vinyl protons show characteristic multiplets in the olefinic region of the spectrum.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Complementing the ¹H NMR data, ¹³C NMR spectroscopy provides information on the carbon skeleton of this compound. The spectrum displays distinct signals for the aromatic carbons, with the oxygen-substituted carbons appearing at a lower field due to deshielding effects. The aliphatic carbons of the undecenyloxy chains are also resolved, including the terminal sp² hybridized carbons of the double bond. rsc.org

Mass Spectrometry (MS) for Molecular Identity Verification

Mass spectrometry is an essential analytical technique used to determine the molecular weight and elemental composition of a compound, thereby confirming its identity.

High-Resolution Mass Spectrometry (HR-MS)

High-Resolution Mass Spectrometry (HR-MS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion of this compound. This precise mass measurement allows for the determination of the elemental formula with a high degree of confidence, distinguishing it from other compounds with the same nominal mass. The calculated molecular weight for this compound (C₂₈H₄₆O₂) is 414.672 g/mol . lookchem.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands that confirm its structure. Key vibrational modes include:

C-H stretching: Aliphatic C-H stretches from the undecenyl chains appear below 3000 cm⁻¹, while aromatic C-H stretches are observed above 3000 cm⁻¹. spectroscopyonline.com

C=C stretching: The stretching vibration of the terminal double bond is typically found around 1640 cm⁻¹.

Aromatic C=C stretching: The benzene ring shows characteristic stretching vibrations in the 1600-1450 cm⁻¹ region. spectroscopyonline.com

C-O stretching: The aryl-alkyl ether linkage gives rise to a strong absorption band, typically in the 1250-1000 cm⁻¹ range.

Out-of-plane C-H bending: The substitution pattern of the benzene ring can be inferred from the out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region. spectroscopyonline.com For a 1,4-disubstituted benzene, a characteristic band is expected in the 850-800 cm⁻¹ range.

Chromatographic Methods for Purity Assessment and Polymer Characterization

Chromatographic techniques are vital for assessing the purity of the this compound monomer and for characterizing the polymers derived from it.

High-Performance Liquid Chromatography (HPLC) is a standard method to determine the purity of the synthesized monomer. tcichemicals.com A sharp, single peak in the chromatogram indicates a high degree of purity. Different reverse-phase columns can be utilized for the separation of benzene derivatives, often with a mobile phase consisting of acetonitrile (B52724) and water. sielc.comsielc.com

For polymers derived from this compound, Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) is employed to determine the molecular weight distribution (polydispersity index, PDI) and average molecular weights (Mn and Mw). This information is critical for understanding the polymerization process and the resulting polymer's physical properties.

Inverse Gas Chromatography (IGC) has also been used to study the surface characteristics and thermodynamic properties of liquid crystalline materials derived from similar long-chain alkoxy-substituted benzene compounds. researchgate.netresearchgate.net

Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Distribution Analysis

Gel Permeation Chromatography (GPC), a form of size-exclusion chromatography (SEC), is an indispensable analytical technique for characterizing the molecular weight and molecular weight distribution of polymers. wikipedia.orgresearchgate.net The principle of GPC is based on separating molecules according to their hydrodynamic volume, or size in solution. wikipedia.orgresearchgate.net When a polymer solution is passed through a column packed with porous gel particles, larger molecules, which are excluded from the pores, travel a shorter path and elute first. researchgate.net Smaller molecules permeate the pores to varying extents, resulting in a longer retention time. researchgate.net This separation allows for the determination of key molecular weight parameters that significantly influence the physical and performance properties of the polymer, such as tensile strength, viscosity, and toughness. researchgate.net4spe.org

The primary data obtained from a GPC analysis includes the number-average molecular weight (Mn), the weight-average molecular weight (Mw), and the polydispersity index (PDI). wikipedia.orglcms.cz

Number-Average Molecular Weight (Mn): The total weight of all polymer molecules in a sample divided by the total number of polymer molecules.

Weight-Average Molecular Weight (Mw): An average that takes into account the molecular weight of each chain, giving greater emphasis to heavier molecules.

Polydispersity Index (PDI): The ratio of Mw to Mn (PDI = Mw/Mn). It quantifies the breadth of the molecular weight distribution. lcms.cz A PDI value of 1.0 indicates that all polymer chains are of the same length (monodisperse), while higher values signify a broader distribution of chain lengths.

In the context of polymers derived from this compound and its analogs, GPC is crucial for verifying the outcomes of polymerization reactions. For instance, in the synthesis of bridge-like polymers, a derivative, 1,4-bis(10-undecenyloxy)-cis-2-butene, was used as a functional terminating agent in a metathesis cyclopolymerization (MCP) process. rsc.org The resulting telechelic polyacetylene was then used as a macromonomer in a subsequent acyclic diene metathesis (ADMET) polymerization. rsc.org GPC analysis was essential to confirm the success of this subsequent polymerization, showing a significant increase in molecular weight and providing the polydispersity of the final bridge-like polymer. rsc.org

The research findings demonstrated that as the ADMET polymerization time increased, the molecular weight of the resulting polymer also increased, with the PDI remaining relatively broad, which is characteristic of this type of polymerization. rsc.org

Polymer SystemWeight-Average Molecular Weight (Mw) (kDa)Polydispersity Index (PDI)Reference
Bridge-like polymer via ADMET using a 1,4-bis(10-undecenyloxy)-cis-2-butene derived macromonomer25.2 - 122.41.41 - 1.75 rsc.org
Dialkoxyphenylene Quinoxaline-based Copolymers5.04 - 53.071.26 - 2.38 nycu.edu.tw

The data illustrates how GPC provides quantitative evidence of polymer formation and characteristics. The wide range of molecular weights observed in dialkoxyphenylene quinoxaline-based copolymers highlights the variability that can be achieved through different synthetic approaches, with GPC serving as the primary tool for characterization. nycu.edu.tw The relatively high PDI values in both examples are typical for polymers synthesized via step-growth polymerization mechanisms like ADMET or coupling reactions such as Stille coupling. rsc.orgnycu.edu.twmdpi.com

Role of 1,4 Bis 10 Undecenyloxy Benzene As a Monomer and Cross Linking Agent in Polymer Science

Polymerization Reactions and Mechanisms Utilizing the Undecenyloxy Functionality

The two terminal double bonds of 1,4-Bis(10-undecenyloxy)benzene are the key to its role in polymerization. These groups can participate in several reaction types, allowing for its incorporation into diverse polymer structures.

Acyclic Diene Metathesis (ADMET) is a step-growth condensation polymerization that utilizes an olefin metathesis catalyst to join α,ω-diene monomers, with the liberation of a small volatile olefin, typically ethylene (B1197577). Due to its structure as an α,ω-diene, this compound is a suitable monomer for ADMET polymerization. This process allows for the synthesis of unsaturated polyesters with the rigid benzene (B151609) unit incorporated into the polymer backbone.

The polymerization of structurally similar monomers, such as bis(undec-10-enoate)s with isosorbide, has been extensively studied, yielding high molecular weight polyesters. mdpi.commdpi.com The use of ruthenium-based catalysts like Grubbs or Hoveyda-Grubbs catalysts is common in these polymerizations. mdpi.comnih.gov For instance, the ADMET polymerization of 1,4-bis(undec-10-en-1-yloxy)-triptycene, a monomer with a more sterically hindered core, has been shown to produce polymers with a number-average molecular weight (M_n) of 1.15 x 10⁴ g/mol . nih.gov This demonstrates the viability of the undecenyloxy-benzene structure in forming high molecular weight polymers via ADMET. The reaction proceeds by the catalytic coupling of the terminal double bonds, releasing ethylene gas, which drives the reaction toward polymer formation.

Table 1: Examples of ADMET Polymerization with Structurally Related Monomers

Monomer Catalyst Conditions Resulting Polymer M_n ( g/mol ) Reference
Dianhydro-D-glucityl bis(undec-10-enoate) Hoveyda-Grubbs 2nd Gen. Bulk, 60-90 °C 5,600 - 8,400 nih.gov
1,4-Bis(undec-10-en-1-yloxy)-triptycene Grubbs 2nd Gen. 80-100 °C, 7 days 11,500 nih.gov

Metathesis cyclopolymerization (MCP) is a chain-growth polymerization typically applied to non-conjugated diynes, such as 1,6-heptadiyne (B51785) derivatives, to produce conjugated polyacetylenes with cyclic repeating units. rsc.orgresearchgate.net While this compound, as an α,ω-diene, is not a typical monomer for MCP, structurally related compounds have been used in tandem with MCP in innovative ways. For example, a similar tri-olefinic ether, 1,4-bis(10-undecenyloxy)-cis-2-butene, has been employed as a functional terminating agent in the MCP of a perylene (B46583) bisimide-containing bis(1,6-heptadiyne). rsc.org This process yields a telechelic (end-functionalized) polymer that can then serve as a macromonomer in a subsequent ADMET polymerization. rsc.org This highlights a sophisticated application where the undecenyloxy functionality is crucial for bridging two different metathesis polymerization techniques.

Hydrosilylation is a highly efficient addition reaction between a hydrosilane (Si-H) and an unsaturated bond, such as an alkene, typically catalyzed by platinum complexes. cnrs.fr this compound is widely used as a cross-linking agent in hydrosilylation reactions to form polymer networks, particularly for liquid crystal elastomers (LCEs). acs.orgresearchgate.net

In this application, the terminal alkene groups on this compound react with Si-H groups present on a polymer backbone, such as poly(methylhydrosiloxane) (B7799882) (PMHS). researchgate.net This creates stable carbon-silicon bonds that link the polymer chains together. Because this compound has two alkene groups, it can connect two different polymer chains, forming a cross-link. The rigid mesogenic (liquid-crystal-forming) core of the molecule helps to impart or enhance the liquid crystalline properties of the resulting network. The concentration of this cross-linker is a critical parameter that directly influences the final properties of the elastomer. researchgate.net

Table 2: Components for a Typical Hydrosilylation-based Liquid Crystal Elastomer

Component Role Example Compound Function Reference
Polymer Backbone Poly(methylhydrosiloxane) Provides flexible siloxane chains with reactive Si-H sites. researchgate.net
Mesogenic Unit 4-methoxyphenyl (B3050149) 4-(3-butenyloxy)benzoate Side-chain units that induce liquid crystalline order. researchgate.net
Cross-linking Agent This compound Connects polymer chains via hydrosilylation to form a network. researchgate.netresearchgate.net

The terminal vinyl groups of this compound can also participate in free radical polymerization. While less common than its use in metathesis or hydrosilylation, it can act as a divinyl cross-linker in systems with other vinyl or acrylate (B77674) monomers. Research on liquid crystalline oligomers has shown that monomers containing a terminal undecenyloxy group can be polymerized via free radical initiation to produce side-chain liquid crystalline polymers. researchgate.netresearchgate.net In such systems, the difunctional nature of this compound would lead to the formation of a cross-linked network rather than a linear oligomer. Its incorporation would serve to increase the network density and modify the mechanical and thermal properties of the final material.

Application as a Functional Terminating Agent in Polymer Synthesis

Beyond its role as a monomer or cross-linker, this compound and its analogues can be used to control polymer architecture. As noted in the context of MCP, the structurally similar compound 1,4-bis(10-undecenyloxy)-cis-2-butene acts as a chain terminating agent. rsc.org In that specific reaction, it terminates the growth of two polymer chains simultaneously, creating a telechelic macromonomer with terminal alkene groups. rsc.org This macromonomer was subsequently used in an ADMET polymerization to create a novel bridge-like polymer architecture. rsc.org This strategy demonstrates the potential for molecules like this compound to be used not just to build chains or networks, but to strategically functionalize polymer chain ends, enabling the creation of complex structures like block copolymers or graft polymers.

Influence on Cross-linking Efficiency and Resultant Polymer Network Density

When used as a cross-linker, the concentration of this compound has a direct and significant impact on the cross-linking efficiency and the resulting polymer network density. The network density—a measure of the number of cross-links per unit volume—is a primary determinant of a polymer's mechanical and thermomechanical properties.

In the synthesis of main-chain liquid crystal elastomers (MC-LCEs), the molar ratio of the cross-linker to the mesogenic monomer is a key synthetic parameter. researchgate.net Studies have shown that varying the concentration of this compound from 5% to 10% significantly affects the stability and thermomechanical response of the resulting elastomer. researchgate.net A higher concentration of the cross-linker leads to a higher cross-link density. This generally results in a stiffer material with a higher modulus, but it can also affect the liquid crystalline phase behavior and the ability of the material to undergo large, reversible deformations. researchgate.net For instance, it was observed that in MC-LCEs, the loss of thermomechanical response over repeated cycles was most pronounced in samples with higher cross-linker concentrations, while the sample with the lowest concentration (5%) was the most stable. researchgate.net This suggests a trade-off between network robustness and the stability of the material's actuating properties.

Table 3: Effect of this compound Concentration on LCE Properties

Cross-linker to Mesogen Ratio Polymer Network Density Expected Mechanical Properties System Stability Reference
Low (e.g., 5%) Lower Softer, more flexible Higher stability in thermomechanical response researchgate.net

Applications of 1,4 Bis 10 Undecenyloxy Benzene in Advanced Materials

Liquid Crystalline Elastomers (LCEs) and Their Fabrication

Liquid Crystalline Elastomers (LCEs) are a fascinating class of materials that merge the elastic properties of rubber with the anisotropic characteristics of liquid crystals. This combination allows them to undergo significant, reversible shape changes in response to external stimuli like heat. 1,4-Bis(10-undecenyloxy)benzene plays a crucial role as a cross-linking agent in the synthesis of these advanced materials.

Integration into Polysiloxane Backbones as a Cross-linker

In the fabrication of nematic end-on side-chain LCEs, this compound is utilized as an isotropic cross-linker. macromolchem.com The synthesis typically involves a hydrosilylation reaction where the terminal vinyl groups of the this compound molecule react with the Si-H groups of a poly(methylhydrogensiloxane) (PMHS) backbone. macromolchem.com This process creates a three-dimensional network structure, where the flexible polysiloxane chains are interconnected by the rigid benzene (B151609) core of the cross-linker.

The general structure of the components involved in the synthesis of these LCEs is presented in the table below.

ComponentChemical NameRole in LCE
Backbone Poly(methylhydrogensiloxane) (PMHS)Provides flexibility and elastomeric properties.
Mesogen 4-methoxyphenyl (B3050149) 4-(but-3-en-1-yloxy)benzoateThe liquid crystalline unit that provides orientational order.
Cross-linker This compoundForms the network structure and influences the material's properties.

Influence on Nematic Phase Behavior and Mesogenic Ordering in LCEs

The incorporation of this compound as a cross-linker has a significant impact on the nematic phase behavior of the resulting LCE. While the mesogenic units (like 4-methoxyphenyl 4-(but-3-en-1-yloxy)benzoate) are responsible for the formation of the liquid crystalline phase, the cross-linker introduces points of constraint within the polymer network. These cross-links can disrupt the perfect alignment of the mesogens, leading to a broadening of the thermal transitions observed in the material. macromolchem.com The density and chemical nature of the cross-linker are critical factors that determine the temperature range over which the nematic phase is stable. macromolchem.com

Thermomechanical Properties of LCEs Derived from this compound

The thermomechanical properties of LCEs are directly influenced by the cross-linker. The inclusion of this compound affects the glass transition temperature (Tg) of the elastomer. macromolchem.com The rigid nature of the benzene core within the cross-linker can increase the stiffness of the network, which in turn can lead to a higher glass transition temperature compared to LCEs with more flexible cross-linkers. macromolchem.com The concentration of the cross-linker is also a key parameter; a higher cross-link density generally results in a more rigid material with a higher Tg. The thermal stability of the LCE is also influenced by the cross-linker, with degradation temperatures being a critical factor for high-temperature applications.

The following table summarizes the thermal properties of a representative LCE (SCE17) synthesized using this compound as a cross-linker.

PropertyValue
Glass Transition Temperature (Tg) Varies depending on the specific composition
Degradation Temperature (Td1) Approximately 175°C
Clearing Temperature (Tc) The temperature at which the nematic phase transitions to an isotropic phase.

Design and Synthesis of Novel Polymeric Architectures

The presence of two terminal double bonds in this compound makes it a suitable monomer for acyclic diene metathesis (ADMET) polymerization. This polymerization technique allows for the synthesis of a variety of novel polymer architectures with well-defined structures.

Formation of Telechelic Polyacetylenes and Bridge-like Polymers

While direct polymerization of this compound for this specific application is not extensively detailed, a closely related symmetrical tri-olefinic ether, 1,4-bis(10-undecenyloxy)-cis-2-butene, has been successfully employed in the synthesis of telechelic polyacetylenes and subsequently, bridge-like polymers. This process highlights the potential of similar diene-functionalized benzene compounds.

The synthesis involves a tandem approach of metathesis cyclopolymerization (MCP) and ADMET polymerization.

Formation of Telechelic Polyacetylene: A telechelic double-stranded polyacetylene with terminal alkenyl groups is first prepared.

ADMET Polymerization: This telechelic polymer then acts as a macromonomer in a subsequent ADMET polymerization to form a novel bridge-like polymer. This resulting polymer consists of a nonconjugated polyolefin backbone with separated, pier-like double-stranded polyacetylene segments.

The molecular weight of the final bridge-like polymer can be controlled by the reaction time, with longer times leading to higher molecular weights.

Reaction TimeMolecular Weight (kDa)Polydispersity Index (PDI)
Varies25.2 - 122.41.41 - 1.75

These bridge-like polymers exhibit excellent thermal stability, with a decomposition temperature (Td) above 300°C and a high glass transition temperature (Tg) between 175 and 189°C.

Development of Hyperbranched Polymers and Degradable Systems

The di-functional nature of this compound makes it a potential candidate for the synthesis of hyperbranched polymers through ADMET polymerization. By carefully controlling the reaction conditions, the step-growth nature of ADMET can lead to the formation of highly branched, three-dimensional structures.

Furthermore, the principles of ADMET polymerization can be applied to create degradable polymer systems. By incorporating ester or other cleavable linkages into the monomer structure, or by co-polymerizing with monomers containing such functionalities, it is possible to synthesize polyesters and other polymers that can be broken down under specific conditions. The ADMET polymerization of α,ω-dienes, similar in structure to this compound, has been shown to be an effective method for producing high-molecular-weight unsaturated polyesters. nih.gov These unsaturated polymers can then be hydrogenated to form saturated polyesters or be subjected to depolymerization. nih.gov

Controlled Assembly in Polymeric and Composite Systems

The precise arrangement of molecular components is a critical factor in determining the macroscopic properties of polymeric and composite materials. This compound, due to its amphiphilic nature and the presence of reactive terminal double bonds, serves as an exceptional building block for directing the self-assembly of polymer chains and composite structures. This controlled assembly is fundamental to the development of materials with anisotropic properties, which are essential for a wide range of advanced applications.

Formation of Ordered Architectures and Defined Morphologies

The ability of this compound to form liquid crystalline phases is a key attribute that is harnessed to create ordered architectures within a polymer matrix. In its liquid crystalline state, the molecules of this compound spontaneously align in specific directions, forming a template. When this compound is mixed with a polymerizable monomer and a photoinitiator, this molecular order can be permanently captured within the resulting polymer network through a process known as liquid crystal templating.

Detailed research has demonstrated that the incorporation of this compound into polymer systems can lead to a variety of well-defined morphologies. These include lamellar, nematic, and smectic arrangements, each imparting distinct physical and optical properties to the material. For instance, the formation of a highly ordered, anisotropic network can significantly enhance the mechanical strength, thermal stability, and optical birefringence of the polymer.

The table below summarizes the influence of key parameters on the resulting morphology in a hypothetical composite system incorporating this compound.

ParameterValueResulting MorphologyAnisotropy Level
Concentration of this compoundLowIsotropicLow
Concentration of this compoundHighNematicModerate
Polymerization TemperatureBelow LC TransitionDisorderedLow
Polymerization TemperatureWithin LC PhaseAnisotropicHigh
Application of Electric FieldOffPolydomain NematicModerate
Application of Electric FieldOnMonodomain NematicHigh

The ability to precisely control the formation of these ordered architectures opens up possibilities for the development of advanced materials for applications such as optical films, specialty coatings, and high-performance composites. The defined morphologies achieved through the use of this compound are a testament to the power of molecular engineering in the creation of next-generation materials.

Future Research Directions and Potential Academic Impact of 1,4 Bis 10 Undecenyloxy Benzene

Exploration of Novel Polymerization Routes and Catalytic Systems

The synthesis of advanced polymeric materials incorporating 1,4-Bis(10-undecenyloxy)benzene predominantly relies on the hydrosilylation reaction, where its terminal alkene groups react with silicon-hydride bonds in a polymer backbone, such as polyhydrogenomethylsiloxane (PHMS). acs.orgcore.ac.uk This reaction is typically catalyzed by platinum-based catalysts, including Karstedt's catalyst or Speier's catalyst. acs.orgcore.ac.uk While effective, the reliance on precious metal catalysts and a single type of polymerization reaction presents opportunities for future investigation into more sustainable and versatile synthetic routes.

Future research could focus on:

Alternative Catalytic Systems: Investigating earth-abundant metal catalysts (e.g., iron, copper, nickel) or metal-free catalytic systems for the hydrosilylation process to reduce cost and environmental impact. The development of catalysts that offer greater control over polymer architecture and reduce side reactions would be a significant advancement.

Orthogonal Polymerization Techniques: Exploring other polymerization methods that can utilize the terminal double bonds of this compound. These could include thiol-ene "click" chemistry, acyclic diene metathesis (ADMET) polymerization, or free-radical polymerization. Such methods could lead to novel network structures and material properties not accessible through hydrosilylation.

Step-Growth Polymerization Strategies: Modifying the core structure of this compound to include other functional groups (e.g., carboxylic acids, amines) could enable its use in step-growth polymerizations like polyester (B1180765) or polyamide synthesis, expanding its utility beyond elastomers.

The table below summarizes catalytic systems and reaction types that represent current and future areas of exploration for monomers like this compound.

Catalyst/Initiator System Polymerization Route Potential Advantages & Research Focus
Platinum-based (Karstedt's, Speier's)HydrosilylationWell-established, efficient. Future work: improving selectivity, reducing catalyst loading. acs.orgcore.ac.uk
Earth-Abundant Metal Catalysts (Fe, Cu, Ni)Hydrosilylation, Cross-couplingLower cost, potentially greener synthesis. Research needed to match Pt efficiency.
Photoinitiators / Thermal InitiatorsThiol-ene "click" chemistry, Radical polymerizationSpatially and temporally controlled reactions, metal-free systems.
Grubbs' or Schrock's CatalystsAcyclic Diene Metathesis (ADMET)Formation of polyolefins with unique architectures.

Advanced Material Design with Tunable Stimuli-Responsive Properties

A major impact of this compound is its role as a cross-linker in stimuli-responsive materials, particularly LCEs. mdpi.com These materials uniquely combine the elasticity of a polymer network with the orientational order of liquid crystals, allowing them to respond to external stimuli such as heat, light, or mechanical force with a change in shape or other physical properties. mdpi.comfrontiersin.org The concentration of the cross-linker directly influences the thermomechanical response and stability of the resulting elastomer. researchgate.net

Future research in this area is directed towards creating materials with highly specific and tunable functionalities:

Multi-Responsive Materials: Designing materials that respond to multiple stimuli simultaneously or sequentially. For example, integrating photo-switchable molecules (e.g., azobenzenes) alongside this compound within the polymer network could create materials that respond to both mechanical stress and specific wavelengths of light. frontiersin.orgresearchgate.net

Programmable Shape Memory: Leveraging the cross-linked network to create shape-memory polymers with complex, programmable actuation. By controlling the cross-linker density and the alignment of mesogens, materials could be designed to transition between multiple predefined shapes. frontiersin.org

Mechanofluorescent Sensors: Enhancing the sensitivity and selectivity of mechanofluorescent LCEs. mdpi.comacs.org This involves the strategic incorporation of fluorophores that change their emission properties in response to the mechanical deformation of the elastomer network cross-linked by this compound. Research could focus on creating sensors that can detect minute forces or specific types of deformation. acs.org

Dynamic Self-Stiffening and Soft Actuators: Exploring the non-linear mechanical properties of these elastomers, such as soft elasticity and dynamic self-stiffening, for applications in soft robotics and artificial muscles. researchgate.netnih.gov The degree of cross-linking is a key parameter in tuning these advanced mechanical behaviors.

The following table outlines types of stimuli and the corresponding material responses that can be engineered using this compound as a structural component.

Stimulus Material Response Underlying Mechanism Potential Application
Mechanical StressChange in FluorescenceAltered local environment of embedded fluorophores. acs.orgOptical force sensors. mdpi.com
TemperatureShape Change / ActuationPhase transition of liquid crystal mesogens (e.g., nematic to isotropic). researchgate.netArtificial muscles, thermal actuators. researchgate.net
Light (UV/Visible)Shape Change / IsomerizationPhotoisomerization of incorporated photochromic molecules. researchgate.netresearchgate.netLight-driven soft robots, reconfigurable optics.
Electric FieldBirefringence SwitchingReorientation of liquid crystalline domains. acs.orgElectro-optical switches, smart windows.

Theoretical Modeling and Computational Simulation Studies for Reaction Pathway and Material Behavior Prediction

To accelerate the design of new materials and to gain a deeper understanding of their behavior, experimental work must be complemented by robust theoretical modeling and computational simulations. For complex systems like the polymer networks formed using this compound, computational studies are invaluable for predicting structure-property relationships and elucidating reaction mechanisms.

Future academic impact in this domain will likely stem from:

Reaction Pathway Analysis: Using quantum mechanical methods like Density Functional Theory (DFT) to model the hydrosilylation reaction pathway. researchgate.net Such studies can help in designing more efficient catalysts and understanding potential side reactions, leading to purer materials with more predictable network structures.

Multiscale Modeling of Material Properties: Employing a combination of atomistic, coarse-grained, and continuum models to predict the macroscopic behavior of LCEs. acs.org Molecular dynamics (MD) simulations can probe the local interactions and dynamics of the polymer chains and mesogens, while finite element analysis can model the bulk mechanical response. acs.orggidrm.org This approach is crucial for understanding phenomena like soft elasticity and shape memory.

Predictive Design of Stimuli-Responsiveness: Simulating how the polymer network responds to external stimuli. This includes modeling the reorientation of mesogens under an electric field, the conformational changes of photo-switches upon light absorption, and the stress distribution in the network under mechanical load. These predictive models can guide the synthesis of materials with optimized responsive properties.

Computational approaches offer a powerful lens for investigating these complex materials, as summarized below.

Computational Method Research Objective Predicted Properties / Insights
Density Functional Theory (DFT)Catalyst design and reaction mechanism. researchgate.netReaction energy barriers, transition state geometries, catalyst activity.
Molecular Dynamics (MD)Structure-property relationships, dynamics. acs.orgPolymer chain conformation, mesogen ordering, diffusion coefficients, glass transition temperatures.
Coarse-Graining (CG) SimulationsLarge-scale morphology and phase behavior. acs.orgSelf-assembly of domains, phase separation, long-range order.
Finite Element Method (FEM)Macroscopic mechanical response.Stress-strain curves, actuation behavior, material stiffness.

By integrating these advanced research directions, the academic and practical impact of this compound will continue to grow, solidifying its importance as a versatile component for the creation of next-generation smart materials.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and characterization methods for 1,4-Bis(10-undecenyloxy)benzene?

  • Methodology : Synthesis typically involves alkylation of hydroquinone with 10-undecenyl bromide under basic conditions. Purification can be achieved via high-performance liquid chromatography (HPLC), as the compound is listed with 97% purity using this method . Characterization should include nuclear magnetic resonance (NMR) for structural confirmation and mass spectrometry (MS) for molecular weight validation. X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) may resolve crystal structures if single crystals are obtained .

Q. How can the purity and stability of this compound be assessed in experimental settings?

  • Methodology : Purity analysis via HPLC with UV detection is standard, as noted in product specifications . Stability studies should include thermal gravimetric analysis (TGA) to determine decomposition temperatures and UV-Vis spectroscopy to monitor photodegradation under varying light conditions. For long-term storage, inert atmospheres (e.g., argon) and low temperatures (-20°C) are recommended to prevent oxidation of the undecenyl chains.

Advanced Research Questions

Q. What computational approaches are suitable for predicting the electronic and optical properties of this compound?

  • Methodology : Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) and Møller-Plesset perturbation theory (MP2) are effective for calculating dipole moments, polarizabilities, and hyperpolarizabilities. Basis sets like 6-31G* are recommended for balancing accuracy and computational cost, as demonstrated in studies of structurally similar bis-carboxy benzene derivatives . These methods can elucidate charge-transfer behavior and nonlinear optical properties relevant to material science applications.

Q. How does the presence of undecenyl chains influence the supramolecular assembly of this compound?

  • Methodology : Molecular dynamics (MD) simulations can model chain packing and intermolecular interactions (e.g., van der Waals forces between alkyl chains). Experimentally, small-angle X-ray scattering (SAXS) or differential scanning calorimetry (DSC) can probe phase transitions and self-assembly behavior. Crosslinking via terminal alkenes (e.g., UV-induced thiol-ene reactions) may enhance structural rigidity, as seen in analogous polymer systems .

Q. What are the challenges in resolving crystal structures of this compound derivatives, and how can they be mitigated?

  • Methodology : Flexible undecenyl chains often hinder crystallization. Co-crystallization with rigid aromatic guests (e.g., pyridine derivatives) or solvent-vapor diffusion techniques may improve crystal quality. SHELXD or SHELXE programs are robust for structure solution from twinned or low-resolution data .

Methodological Considerations

Q. How can researchers validate contradictory data in spectroscopic analyses of this compound?

  • Methodology : Cross-validate NMR assignments using 2D techniques (e.g., COSY, HSQC) to resolve overlapping signals from alkyl chains. For mass spectrometry discrepancies, high-resolution MS (HRMS) or tandem MS (MS/MS) can distinguish isobaric interferences. Reproducibility tests under controlled conditions (e.g., solvent purity, temperature) are critical .

Q. What experimental protocols are recommended for studying its photochemical reactivity?

  • Methodology : Steady-state photolysis at controlled wavelengths (e.g., 254 nm) in inert solvents (e.g., acetonitrile) can track radical formation or Fries-type rearrangements, as shown for sulfonyloxy benzene analogs . Use HPLC and GC-MS to identify photoproducts and quantify acid generation via titration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.